molecular formula C13H21N B12901061 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 89506-59-2

1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole

Cat. No.: B12901061
CAS No.: 89506-59-2
M. Wt: 191.31 g/mol
InChI Key: AMUYSNGWIMYBSS-UHFFFAOYSA-N
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Description

1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is an organic compound that belongs to the class of cycloheptapyrroles This compound is characterized by a seven-membered ring fused to a pyrrole ring, with a methyl group at position 1 and a propyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,6-diene, in the presence of a catalyst. The reaction conditions typically include:

    Catalyst: Palladium or nickel catalysts are often used.

    Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-propylcycloheptane: Similar structure but lacks the pyrrole ring.

    1,2,3,4,5,6-Hexahydrocyclohepta[b]pyrrole: Lacks the methyl and propyl substituents.

Uniqueness

1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is unique due to the presence of both a methyl and a propyl group, as well as the fused cycloheptapyrrole ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a complex nitrogen-containing heterocyclic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : 169.25 g/mol

The structure features a pyrrole ring fused with a cycloheptane system, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Some studies suggest that pyrrole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting DNA synthesis.
  • Anticancer Properties : Certain analogs have shown potential in inducing apoptosis in cancer cells by activating specific signaling pathways.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Antimicrobial Activity

A study demonstrated that pyrrole derivatives possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL depending on the specific derivative tested .

Anticancer Studies

Research conducted on various pyrrole derivatives highlighted their ability to inhibit cancer cell proliferation. For instance, a derivative similar to this compound was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM .

Neuroprotective Effects

In neuropharmacological studies, compounds with similar structures were shown to protect neuronal cells from oxidative damage. They achieved this by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Type Mechanism of Action Reference
AntibacterialStaphylococcus aureusDisruption of cell membrane
AnticancerMCF-7 Breast Cancer CellsInduction of apoptosis
NeuroprotectiveNeuronal CellsModulation of oxidative stress

Properties

CAS No.

89506-59-2

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-methyl-2-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole

InChI

InChI=1S/C13H21N/c1-3-7-12-10-11-8-5-4-6-9-13(11)14(12)2/h10H,3-9H2,1-2H3

InChI Key

AMUYSNGWIMYBSS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1C)CCCCC2

Origin of Product

United States

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